molecular formula C9H10ClN B1371786 1-(2-Chlorophenyl)cyclopropanamine CAS No. 870708-39-7

1-(2-Chlorophenyl)cyclopropanamine

Cat. No.: B1371786
CAS No.: 870708-39-7
M. Wt: 167.63 g/mol
InChI Key: YBGXYERMKZBANM-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)cyclopropanamine is an organic compound with the chemical formula C9H10ClN. It is a cyclopropane derivative where a 2-chlorophenyl group is attached to the cyclopropane ring.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)cyclopropanamine typically involves the reaction of 2-chlorophenylacetonitrile with cyclopropylamine under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)cyclopropanamine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chlorophenyl)cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Chlorophenyl)cyclopropanamine exerts its effects involves its interaction with specific molecular targets. It is believed to interact with enzymes and receptors in biological systems, leading to various biochemical and physiological effects. The exact pathways and targets are still under investigation, but studies suggest that it may modulate neurotransmitter systems and other signaling pathways .

Comparison with Similar Compounds

1-(2-Chlorophenyl)cyclopropanamine can be compared with other similar compounds such as:

  • 1-(3-Chlorophenyl)cyclopropanamine
  • 1-(4-Chlorophenyl)cyclopropanamine
  • 1-(2-Chlorobenzyl)cyclopropanamine

These compounds share structural similarities but differ in the position of the chlorine atom or the nature of the substituent on the cyclopropane ring. The unique positioning of the chlorine atom in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-chlorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGXYERMKZBANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10639860
Record name 1-(2-Chlorophenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870708-39-7
Record name 1-(2-Chlorophenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Chlorophenyl)cyclopropanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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